2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine
Description
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine is a complex organic compound that features a pyrazole ring fused with a perimidine structure
Properties
Molecular Formula |
C26H19ClN4 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C26H19ClN4/c27-19-14-12-18(13-15-19)25-21(16-31(30-25)20-8-2-1-3-9-20)26-28-22-10-4-6-17-7-5-11-23(29-26)24(17)22/h1-16,26,28-29H |
InChI Key |
XNIIRIJMRACHGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C4NC5=CC=CC6=C5C(=CC=C6)N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This reaction is characterized by its high yield and metal-free catalysis, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal product formation.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed effects in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine: A designer drug with similar structural motifs.
2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: A compound related to trazodone.
Uniqueness
What sets 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine apart is its unique combination of a pyrazole ring and a perimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
